molecular formula C21H16F2N2O3S B2714941 2-(3-fluoro-4-methylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 899971-66-5

2-(3-fluoro-4-methylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2714941
CAS No.: 899971-66-5
M. Wt: 414.43
InChI Key: WCLSIMJWONJDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluoro-4-methylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16F2N2O3S and its molecular weight is 414.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 2-(3-fluoro-4-methylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, related to thiadiazole derivatives, has been synthesized and studied for its crystal structure. This research helps in understanding the molecular structure and potential applications in various fields, such as material science and pharmacology. The crystal structure analysis offers insights into the molecular interactions and stability of the compound (Banu et al., 2014).

Biological Properties and Potential in Cancer Research

  • Fluorinated benzothiazoles, which share structural similarities with the mentioned compound, have shown potent cytotoxic effects in vitro, particularly in breast cancer cell lines. This suggests potential applications in cancer research and therapy. The study of these compounds contributes to the development of new anticancer agents (Hutchinson et al., 2001).

Photodynamic Therapy and Cancer Treatment

  • The structural relatives of the compound, particularly those involving thiadiazole rings, have been studied for their potential in photodynamic therapy for cancer treatment. Their photophysical and photochemical properties make them suitable as photosensitizers, a crucial role in treating cancers using light-based therapies (Pişkin et al., 2020).

Pharmaceutical and Medicinal Applications

  • Derivatives of benzothiazine, which are structurally related to the compound , have been synthesized and identified for their relevance in pharmaceuticals and medicine. Their biological activities, including potential antimicrobial and antioxidant properties, indicate a broad spectrum of applications in therapeutic drug development (Menteşe et al., 2015).

Optical and Electronic Properties

  • The compound's relatives, particularly those containing benzothiadiazole units, have been explored for their optical and electronic properties. These properties are significant for developing organic semiconductors used in various optoelectronic applications, such as solar cells and photodetectors (Chen et al., 2016).

Antibacterial Agents

  • Fluorine-containing thiadiazoles, closely related to the compound , have been synthesized and tested as potential antibacterial agents. This highlights the compound's potential use in developing new antibacterial drugs, especially in the context of increasing antibiotic resistance (Holla et al., 2003).

Properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)-4-[(2-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O3S/c1-14-10-11-16(12-18(14)23)25-21(26)24(13-15-6-2-3-7-17(15)22)19-8-4-5-9-20(19)29(25,27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLSIMJWONJDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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